2-(Cyclohexylamino)ethanethiol

Description

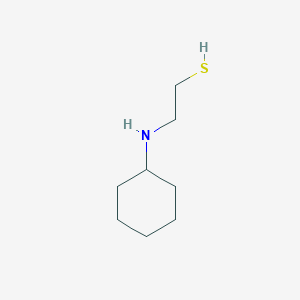

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylamino)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMCMJWBJSSFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293160 | |

| Record name | 2-(cyclohexylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5977-96-8 | |

| Record name | NSC87564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohexylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclohexylamino Ethanethiol and Its Precursors

Established Reaction Pathways for 2-(Cyclohexylamino)ethanethiol Synthesis

The construction of this compound can be approached by forming either the carbon-sulfur bond or the carbon-nitrogen bond as the key step. These approaches are categorized into thiolation and amination strategies.

Thiolation strategies involve the introduction of the thiol group onto a pre-existing cyclohexylaminoethyl framework. One of the most direct methods for this transformation is the conversion of a hydroxyl group into a thiol.

A key precursor for this route is 2-(cyclohexylamino)ethanol, which is commercially available. The conversion of this alcohol to the corresponding thiol can be achieved using a thionating agent such as Lawesson's reagent. The reaction proceeds by replacing the oxygen atom of the hydroxyl group with a sulfur atom. While Lawesson's reagent is effective for converting carbonyls to thiocarbonyls, it can also be used for the thionation of alcohols. Current time information in Bangalore, IN.merckmillipore.com

Another potential thiolation route starts from a suitable halo-precursor. For instance, the synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane is achieved by reacting N-Cyclohexyl-N-methyl-2-aminoethanol with thionyl chloride. nih.gov A similar strategy could be envisioned for the synthesis of N-cyclohexyl-2-chloroethylamine, which could then undergo nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) to yield the target thiol.

Amination approaches focus on forming the C-N bond by reacting a sulfur-containing electrophile with cyclohexylamine (B46788). A prominent example of this strategy is the ring-opening of thiirane (B1199164) (ethylene sulfide) with cyclohexylamine. Thiiranes are three-membered rings containing a sulfur atom, which are susceptible to nucleophilic attack due to ring strain. Cyclohexylamine acts as the nucleophile, attacking one of the carbon atoms of the thiirane ring, leading to the formation of this compound in a highly atom-economical reaction. The reaction of epoxides with thiourea (B124793) can be used to generate thiiranes in situ. fishersci.pt

Alternatively, a two-carbon electrophile bearing a leaving group and a thiol or protected thiol can be reacted with cyclohexylamine. For example, the reaction of 2-chloroethanethiol (B1616227) with primary amines is a known method for producing N-substituted aminoethanethiols.

Reductive amination offers another powerful tool for the synthesis of the target molecule. wikipedia.orgnih.govsigmaaldrich.com This would involve the reaction of cyclohexylamine with a suitable carbonyl-containing sulfur compound, such as 2-mercaptoacetaldehyde, in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being particularly effective due to its selectivity for reducing the iminium ion in the presence of the carbonyl group. nih.gov

A plausible reaction scheme for the reductive amination is presented below:

Reaction Scheme:| Reactants | Reagents | Solvent | Temperature | Yield |

| Cyclohexylamine, 2-Mercaptoacetaldehyde | Sodium triacetoxyborohydride, Acetic Acid | Dichloromethane (B109758) | Room Temp. | High |

This table represents a hypothetical, yet chemically reasonable, set of conditions for the reductive amination synthesis of this compound based on general procedures for this reaction type.

Achieving chemo- and regioselectivity is crucial in the synthesis of bifunctional molecules like this compound.

In the ring-opening of thiirane with cyclohexylamine, the reaction is inherently regioselective. The nucleophilic attack of the amine occurs at one of the carbon atoms of the thiirane ring, and since the ring is symmetrical, only one product is formed.

In the case of reductive amination, chemoselectivity is a key consideration. The reducing agent must selectively reduce the iminium ion formed from the condensation of cyclohexylamine and the carbonyl compound, without reducing the carbonyl group of the starting material. Sodium triacetoxyborohydride is often the reagent of choice for this purpose, as it is a milder reducing agent than sodium borohydride (B1222165) and exhibits excellent chemoselectivity for iminium ions over ketones or aldehydes. nih.gov

When considering the reaction of N-cyclohexylaziridine with a sulfur source like hydrogen sulfide (B99878), regioselectivity would again be straightforward due to the symmetry of the aziridine (B145994) ring. The nucleophilic attack by the hydrosulfide anion on a carbon atom of the protonated aziridine ring would lead directly to the desired product. The reaction of hydrogen sulfide with azides has also been a subject of mechanistic studies, highlighting the nucleophilic nature of H₂S.

Innovative and Sustainable Synthetic Paradigms for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes.

Several principles of green chemistry can be applied to the synthesis of this compound. Atom economy is a key metric, and syntheses such as the ring-opening of thiirane or aziridine are highly atom-economical as all atoms of the reactants are incorporated into the final product.

The use of safer solvents is another important consideration. Reductive aminations are often carried out in chlorinated solvents like dichloromethane or 1,2-dichloroethane. Exploring greener solvent alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could significantly improve the environmental profile of the synthesis.

Catalyst-free reactions, where possible, are also desirable. The reaction of cyclohexylamine with thiirane can often proceed without a catalyst, driven by the release of ring strain.

Catalysis can offer significant advantages in terms of reaction rates, yields, and selectivity. In the context of reductive amination, various catalysts have been developed. While stoichiometric reducing agents are common, catalytic hydrogenation represents a greener alternative. This would involve the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The catalyst can often be recovered and reused, reducing waste.

For the amination of alcohols, "borrowing hydrogen" or "hydrogen autotransfer" catalysis is an elegant and sustainable approach. In this process, a catalyst, typically based on a transition metal like ruthenium or iridium, temporarily removes hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen on the catalyst surface to yield the final amine product, with water as the only byproduct. Applying this methodology to the reaction of 2-mercaptoethanol (B42355) and cyclohexylamine could provide a highly efficient and waste-free synthesis of this compound.

Post-Synthetic Derivatization and Functionalization of this compound

The presence of two distinct reactive centers, a nucleophilic thiol group and a secondary amine, makes this compound a versatile building block for the synthesis of a diverse range of derivatives. The strategic modification of these functional groups allows for the introduction of various molecular fragments, enabling the fine-tuning of the compound's physicochemical properties and the construction of more complex molecular architectures. This section explores the key derivatization strategies targeting the thiol and amine functionalities, both individually and in concert.

Chemical Modifications at the Thiol Group of this compound

The thiol group (-SH) of this compound is a primary site for a variety of chemical transformations, owing to its nucleophilicity and susceptibility to oxidation. These reactions provide pathways to a range of sulfur-containing derivatives, including thioethers, thioesters, and disulfides.

Thioether Formation:

Alkylation of the thiol group is a common strategy to form stable thioether linkages. This reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated in situ by a base, acts as a nucleophile to displace a leaving group from an alkyl halide or a similar electrophile. masterorganicchemistry.com The choice of base and solvent is crucial to control the reaction's efficiency and selectivity, minimizing potential side reactions at the secondary amine.

A generalized reaction for thioether synthesis from this compound is as follows:

Reaction Scheme 1: Thioether formation from this compound

A variety of alkylating agents can be employed, leading to a wide array of thioether derivatives. The table below summarizes representative examples of this transformation.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | Sodium ethoxide | Ethanol | 2-(Cyclohexyl(2-(methylthio)ethyl)amino)ethan-1-ol |

| Benzyl bromide | Potassium carbonate | Acetonitrile (B52724) | 2-((2-(Benzylthio)ethyl)(cyclohexyl)amino)ethan-1-ol |

| Ethyl bromoacetate | Triethylamine | Dichloromethane | Ethyl 2-((2-((2-cyclohexylamino)ethyl)thio)acetate |

Thioester Synthesis:

Acylation of the thiol group with acylating agents such as acid chlorides or anhydrides yields thioesters. organic-chemistry.org These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The resulting thioesters are valuable intermediates in organic synthesis.

Reaction Scheme 2: Thioester formation from this compound

The following table provides examples of thioester synthesis using this compound.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | Tetrahydrofuran | S-(2-(Cyclohexylamino)ethyl) ethanethioate |

| Benzoyl chloride | Diisopropylethylamine | Chloroform | S-(2-(Cyclohexylamino)ethyl) benzothioate |

Disulfide Formation:

Oxidation of the thiol group leads to the formation of a disulfide bond, resulting in a dimeric structure. rsc.org This transformation can be achieved using a variety of mild oxidizing agents, including air (oxygen) in the presence of a base, hydrogen peroxide, or iodine. wikipedia.orgwur.nl The disulfide linkage is often reversible, which can be a desirable feature in certain applications.

Reaction Scheme 3: Disulfide formation from this compound

| Oxidizing Agent | Catalyst/Base | Solvent | Product |

| Air (O₂) | Triethylamine | N,N-Dimethylformamide | 1,2-bis(2-(Cyclohexylamino)ethyl)disulfane |

| Hydrogen peroxide | - | Water/Ethanol | 1,2-bis(2-(Cyclohexylamino)ethyl)disulfane |

| Iodine | - | Ethanol | 1,2-bis(2-(Cyclohexylamino)ethyl)disulfane |

Reactions Involving the Secondary Amine Functionality of this compound

The secondary amine in this compound provides another handle for derivatization, allowing for the introduction of substituents on the nitrogen atom. Common reactions include N-alkylation and N-acylation.

N-Alkylation:

The secondary amine can be alkylated using alkyl halides. lumenlearning.comlibretexts.org This reaction can sometimes be challenging to control, as over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction. openstax.org Careful selection of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, is necessary to favor the desired mono-alkylation product.

Reaction Scheme 4: N-Alkylation of this compound

N-Acylation:

Acylation of the secondary amine with acid chlorides or anhydrides readily forms stable amide derivatives. openstax.org This reaction is generally high-yielding and is often preferred over N-alkylation for achieving mono-functionalization of the amine.

Reaction Scheme 5: N-Acylation of this compound

| Reagent | Base | Solvent | Product |

| Ethyl iodide | Potassium carbonate | Acetone | N-Ethyl-N-cyclohexyl-2-mercaptoethylamine |

| Benzoyl chloride | Triethylamine | Dichloromethane | N-Cyclohexyl-N-(2-mercaptoethyl)benzamide |

Multi-site Derivatization Strategies for this compound

The presence of two distinct functional groups allows for multi-site derivatization, leading to the synthesis of more complex and functionally diverse molecules. By employing orthogonal protection strategies or by carefully controlling the reaction conditions, it is possible to selectively modify both the thiol and the amine groups.

For instance, the thiol group can first be protected, for example, as a disulfide or a thioether. Subsequently, the secondary amine can be derivatized through acylation or alkylation. Finally, deprotection of the thiol group would yield a bifunctional molecule with different substituents on the sulfur and nitrogen atoms.

Alternatively, simultaneous derivatization of both functional groups can be achieved under specific conditions. For example, reaction with a reagent containing two electrophilic sites could lead to the formation of a heterocyclic structure.

These multi-site derivatization strategies significantly expand the synthetic utility of this compound, opening avenues for the creation of novel compounds with tailored properties for various applications.

Chemical Reactivity and Mechanistic Elucidation of 2 Cyclohexylamino Ethanethiol

Reactivity Profiles of the Thiol Moiety in 2-(Cyclohexylamino)ethanethiol

The thiol group is a key center of reactivity in this compound. Its sulfur atom, with its lone pairs of electrons and ability to exist in various oxidation states, can undergo both oxidation and act as a potent nucleophile.

The thiol group of this compound is susceptible to oxidation by a variety of oxidizing agents. The oxidation can proceed through several stages, yielding a range of sulfur-containing products. The initial and most common oxidation product is a disulfide, formed by the coupling of two thiol molecules.

Disulfide Formation: Mild oxidizing agents, such as molecular oxygen (especially in the presence of metal catalysts), iodine (I₂), or hydrogen peroxide (H₂O₂), can facilitate the oxidation of this compound to its corresponding disulfide, N,N'-(disulfanediylbis(ethane-2,1-diyl))bis(cyclohexanamine). This reaction involves the formation of a sulfur-sulfur bond between two molecules.

2 HS-CH₂-CH₂-NH-C₆H₁₁ + [O] → C₆H₁₁-NH-CH₂-CH₂-S-S-CH₂-CH₂-NH-C₆H₁₁ + H₂O

Further Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or peroxy acids, can lead to more highly oxidized sulfur species. These can include sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The formation of these higher oxidation state products is often dependent on the reaction conditions, including the strength of the oxidant and the temperature. Hazardous decomposition of similar compounds under harsh conditions can yield sulfur oxides. chemsrc.com

Table 1: Potential Oxidation Products of this compound

| Oxidation State | Product Class | General Structure |

| -1 | Thiol | R-SH |

| 0 | Disulfide | R-S-S-R |

| +1 | Sulfenic Acid | R-SOH |

| +3 | Sulfinic Acid | R-SO₂H |

| +5 | Sulfonic Acid | R-SO₃H |

This table presents a generalized view of thiol oxidation products. The specific distribution of products for this compound would depend on experimental conditions.

The thiol group exhibits dual reactivity, capable of acting as both a nucleophile and, in its oxidized forms, as an electrophile.

Nucleophilic Reactivity: The thiol group itself is a weak nucleophile. nih.govresearchgate.net However, in the presence of a base, it can be deprotonated to form the corresponding thiolate anion (RS⁻). This thiolate is a significantly stronger and softer nucleophile. nih.govresearchgate.net The basicity of the neighboring amino group can facilitate the formation of this thiolate in situ, enhancing its nucleophilicity. As a potent nucleophile, the thiolate can participate in a variety of reactions, including:

Michael Additions: The thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds. bham.ac.uk

Nucleophilic Substitution: It can displace leaving groups in Sₙ2 reactions with alkyl halides to form thioethers. A related compound, 2-(diethylamino)ethanethiol, is used in this manner for the deprotection of aromatic methyl ethers. organic-chemistry.org

Electrophilic Reactivity: While the thiol and thiolate are primarily nucleophilic, oxidized derivatives can be electrophilic. For instance, the sulfur atom in a sulfenic acid (R-SOH), an intermediate in thiol oxidation, is electrophilic and can react with nucleophiles. biorxiv.org This dual reactivity is a hallmark of sulfur chemistry. biorxiv.org

Reactivity of the Cyclohexylamino Group in this compound

The secondary amine of the cyclohexylamino group provides a second site of significant reactivity, primarily characterized by its basicity and nucleophilicity.

Protonation: In the presence of an acid, the amine will be protonated to form a cyclohexylammonium ion. The position of this equilibrium is described by the pKa of the conjugate acid (R₂NH₂⁺).

C₆H₁₁-NH-CH₂-CH₂-SH + H₃O⁺ ⇌ [C₆H₁₁-NH₂⁺-CH₂-CH₂-SH] + H₂O

pKa Estimation: While specific experimental data for this compound is not readily available, the pKa of its conjugate acid can be estimated by comparison with similar secondary amines. Cyclohexylamine (B46788) itself has a pKa of approximately 10.6 for its conjugate acid. The presence of the ethanethiol (B150549) group may have a minor influence on this value. The thiol proton is significantly less acidic, with typical pKa values for alkanethiols being around 10-11. youtube.com This suggests that in a neutral to acidic pH range, the amine is more likely to be protonated than the thiol is to be deprotonated. The relationship pKₐ + pKₑ = pKₙ governs the strength of the conjugate acid-base pairs. libretexts.org

Table 2: Estimated Acid-Base Properties

| Functional Group | Type | Estimated pKa | Predominant form at pH 7 |

| Cyclohexylamino | Base (pKa of conjugate acid) | ~10.6 | Protonated (C₆H₁₁-NH₂⁺-) |

| Thiol | Acid | ~10-11 | Neutral (-SH) |

These values are estimates based on analogous compounds and general chemical principles.

The nucleophilic nature of the secondary amine allows it to participate in alkylation and acylation reactions.

Alkylation: The amine can act as a nucleophile and react with alkyl halides or other alkylating agents to form a tertiary amine. This is a standard Sₙ2 reaction where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides will lead to the formation of an amide. This reaction is typically rapid and is a common method for protecting or modifying amine groups. The interaction of related compounds with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to acylation products. rsc.org

Intramolecular Interactions and Conformational Analysis of this compound

The three-dimensional structure and preferred conformations of this compound are governed by a combination of steric and electronic factors, including the potential for intramolecular interactions.

Conformational Flexibility: The molecule possesses several rotatable single bonds: the C-N bond, the C-C bond of the ethyl chain, and the C-S bond. Rotation around these bonds gives rise to various conformers. scribd.comwolfram.com The cyclohexyl ring itself is expected to exist predominantly in the stable chair conformation, which minimizes angle and torsional strain. researchgate.net Substituents on a cyclohexane (B81311) ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to minimize steric interactions. scribd.com

Gauche and Anti Conformers: Similar to simple alkanethiols like propanethiol, the ethanethiol chain can adopt different conformations, such as gauche and anti, due to rotation around the C-C bond. nih.govosti.gov The relative energies of these conformers would be influenced by steric hindrance between the bulky cyclohexyl group and the thiol group, as well as the potential for the aforementioned intramolecular hydrogen bonding.

Table 3: Key Structural Features and Interactions

| Structural Element | Preferred Conformation/Interaction | Rationale |

| Cyclohexyl Ring | Chair Conformation | Minimizes angle and torsional strain. |

| Cyclohexylamino Group | Equatorial Position | Minimizes 1,3-diaxial steric interactions. |

| Ethane (B1197151) Bridge | Staggered (Gauche or Anti) | Minimizes torsional strain. |

| Intramolecular Interaction | Hydrogen Bonding (N···H-S) | Potential for a stabilizing five or six-membered ring-like structure. |

Hydrogen Bonding Networks within this compound

The structure of this compound, featuring both a hydrogen bond donor (the N-H group of the secondary amine and the S-H group of the thiol) and a hydrogen bond acceptor (the nitrogen and sulfur atoms), suggests the potential for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecularly, a hydrogen bond can be postulated to form between the thiol proton and the amino nitrogen (S-H···N) or, less likely, between the amino proton and the sulfur atom (N-H···S). The formation of such a bond would lead to a cyclic conformation. The strength of this interaction is influenced by the geometry of the resulting ring and the relative acidity and basicity of the thiol and amine groups, respectively. In related amino alcohols, intramolecular hydrogen bonds of the O-H···N type have been shown to be significant, and their strength is a key factor in determining the conformational preferences of the molecule. rsc.orgnih.gov For this compound, the longer and weaker S-H bond compared to an O-H bond, and the lower electronegativity of sulfur compared to oxygen, would likely result in a weaker intramolecular hydrogen bond than that observed in its amino alcohol analogue, 2-(cyclohexylamino)ethanol.

Intermolecularly, this compound molecules can associate through a network of hydrogen bonds. These can include S-H···N, N-H···S, and potentially weaker N-H···N and S-H···S interactions. The presence of the bulky cyclohexyl group may, however, introduce steric hindrance that influences the formation and geometry of these intermolecular networks. In concentrated solutions, it is plausible that dimers or larger aggregates form, stabilized by these hydrogen bonds. Studies on amino alcohols have shown that strong intramolecular hydrogen bonding can reduce the extent of intermolecular association. rsc.org

Stereochemical Aspects and Conformational Isomerism of this compound

The conformational flexibility of this compound is considerable, arising from rotation around several single bonds and the chair-boat interconversion of the cyclohexyl ring.

The cyclohexyl ring itself introduces further conformational complexity. The amino group can be attached to the ring in either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is thermodynamically favored to minimize steric interactions, specifically 1,3-diaxial interactions. lumenlearning.com The energy difference between the axial and equatorial conformations is quantified by the A-value. lumenlearning.com For an amino group, this preference for the equatorial position is well-established.

Furthermore, the nitrogen atom of the secondary amine is a stereocenter if the molecule is considered in a fixed conformation, and nitrogen inversion can occur. However, at room temperature, this inversion is typically rapid on the NMR timescale for simple amines. researchgate.net The combination of ring flipping and bond rotations results in a complex potential energy surface with multiple local minima corresponding to different stable conformers. Computational studies on N-substituted oxazines have shown that the preference for axial or equatorial substitution can be influenced by the size of the substituent and the polarity of the solvent. researchgate.net

Below is a table summarizing the key conformational features of this compound.

| Feature | Description | Expected Predominant Conformation |

| Cyclohexyl Ring | Can exist in chair or boat forms; substituents can be axial or equatorial. | Chair conformation with the amino group in the equatorial position. |

| C-C Bond Rotation | Leads to gauche and anti conformers of the ethanethiol backbone. | A dynamic equilibrium between conformers, influenced by intramolecular interactions. |

| Nitrogen Inversion | The nitrogen atom can invert its configuration. | Rapid inversion at room temperature. |

Kinetic and Thermodynamic Investigations of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, the reactivity of its functional groups—the thiol and the secondary amine—allows for predictions of its likely chemical behavior.

The thiol group is nucleophilic, particularly in its deprotonated thiolate form (-S⁻). The pKa of the thiol group is a critical parameter governing its reactivity. The reactivity of thiols in Michael-type additions has been shown to correlate with the thiol pKa, with lower pKa values leading to higher concentrations of the more reactive thiolate anion at a given pH and thus faster reaction rates. nih.gov The reactivity of various biological thiols with oxidants like hydrogen peroxide and superoxide (B77818) is also inversely related to the thiol pKa. nih.gov

The amino group is basic and can also be nucleophilic. The relative reactivity of the thiol and amino groups is a key question. In reactions with electrophiles like quinone methides, the cysteine thiol has been shown to be more reactive than the N-terminal amino group of peptides. nih.gov The general reactivity of amino acids involves the nucleophilicity of the amino nitrogen and the potential for the carboxylic acid group (or in this case, the thiol) to be activated. youtube.com

Kinetic studies on the reaction of amino acids with reagents like trinitrobenzenesulfonic acid have been conducted to probe the reactivity of the amino group. nih.gov For this compound, a similar approach could be used to quantify the nucleophilicity of its secondary amine.

Thermodynamic data, such as the enthalpy of formation, would be crucial for understanding the stability of this compound and the energy changes in its reactions. While thermodynamic data for many amino acids and simple thiols are available, specific data for this compound would likely require dedicated calorimetric or computational studies. nih.govnih.gov

The following table outlines the expected reactivity based on the functional groups present in this compound.

| Functional Group | Type of Reaction | Influencing Factors |

| Thiol (-SH) | Nucleophilic addition, Oxidation | pKa of the thiol, presence of a base, nature of the electrophile/oxidant. |

| Amine (-NH-) | Nucleophilic substitution, Acid-base reactions | pKb of the amine, steric hindrance from the cyclohexyl group. |

Coordination Chemistry and Ligand Properties of 2 Cyclohexylamino Ethanethiol

Chelation Behavior of 2-(Cyclohexylamino)ethanethiol as a Ligand

The presence of both a sulfur and a nitrogen atom allows this compound to form stable chelate rings with metal ions.

This compound is expected to act as a bidentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom of the amino group and the deprotonated sulfur atom of the thiol group. This chelation forms a stable five-membered ring (M-N-C-C-S), a common and favorable arrangement in coordination chemistry. wikipedia.org The coordination of similar N,S bidentate ligands, such as those derived from S-2-methylbenzyldithiocarbazate, has been shown to occur via the azomethine nitrogen and thiolate sulfur. nih.gov In the case of this compound, the secondary amine nitrogen and the thiol sulfur are the analogous donor sites. This N,S-bidentate coordination is a well-established mode for a variety of aminothiol (B82208) ligands in forming complexes with transition metals. nih.gov

The cyclohexyl group attached to the nitrogen donor atom exerts significant steric and electronic effects that influence the coordination properties of the ligand and the resulting metal complexes.

Steric Hindrance: The bulky cyclohexyl group introduces steric hindrance around the nitrogen donor atom. epa.gov This steric bulk can affect the coordination geometry of the resulting metal complex, potentially influencing the bond angles and distances. For instance, in nickel(II) complexes with sterically hindered N,N-bidentate ligands, the ligand structure significantly impacts the catalytic activity, which is closely related to the coordination environment of the metal center. researchgate.net The steric demands of the cyclohexyl group can also limit the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers. nih.gov

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through various standard methods of coordination chemistry, and their characterization relies on a combination of spectroscopic and structural techniques.

Complexes of this compound with a range of transition metals can be synthesized, typically by reacting a salt of the desired metal with the ligand in a suitable solvent. For instance, the synthesis of copper(II), nickel(II), and zinc(II) complexes with other N,S bidentate ligands has been successfully achieved by reacting the corresponding metal acetates with the ligand. nih.gov Similarly, platinum and palladium complexes with aminothiol ligands are of interest, and their synthesis often involves the reaction of the ligand with a metal halide precursor like [PtCl₄]²⁻. wikipedia.orgnih.govnih.gov The general reaction for the formation of a 1:2 metal-to-ligand complex can be represented as:

M(X)₂ + 2 HS-CH₂-CH₂-NH-C₆H₁₁ → [M(S-CH₂-CH₂-NH-C₆H₁₁)₂] + 2 HX (where M = Cu, Ni, Co, etc., and X = acetate, chloride, etc.)

The synthesis of cobalt(III) complexes with similar N,S-donor ligands has also been reported, often starting from a cobalt(II) salt and allowing for oxidation in the presence of the ligand. electronicsandbooks.com Iron complexes with thiolate ligands are also well-known, particularly in the context of iron-sulfur clusters. wikipedia.org

A variety of spectroscopic and structural methods are employed to characterize the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool to confirm the coordination of the ligand to the metal ion. The disappearance of the S-H stretching vibration (typically in the 2550-2600 cm⁻¹ region) upon complexation indicates the deprotonation of the thiol group and the formation of a metal-sulfur bond. Shifts in the N-H stretching and bending vibrations can provide evidence for the coordination of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Ni(II) in a square planar geometry, Pt(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons in the vicinity of the donor atoms will be affected by coordination to the metal center.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which are indicative of the coordination geometry. For example, square planar copper(II) complexes often exhibit characteristic absorption bands in the visible region. nih.gov

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and to confirm its stoichiometry.

The following table summarizes the expected spectroscopic and structural features for a hypothetical square planar [Ni(this compound)₂] complex:

| Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Absence of ν(S-H) band; Shift in ν(N-H) band | Deprotonation and coordination of thiol; Coordination of amine |

| ¹H NMR | Downfield shift of protons on C adjacent to S and N | Deshielding due to coordination to Ni(II) |

| ¹³C NMR | Shift in signals for carbons adjacent to S and N | Change in electronic environment upon coordination |

| UV-Visible | Absorption bands in the visible region | d-d transitions characteristic of square planar Ni(II) |

| X-ray | Ni-S and Ni-N bond lengths; Square planar geometry | Confirms coordination mode and geometry |

Electrochemical and Magnetic Properties of this compound Coordination Compounds

The electrochemical and magnetic properties of coordination compounds are dictated by the identity of the central metal ion, its oxidation state, and the nature of the coordinating ligands.

Electrochemical Properties: The electrochemical behavior of metal complexes of this compound can be investigated using techniques like cyclic voltammetry. These studies can reveal information about the redox potentials of the metal center within the complex. For instance, the Cu(II)/Cu(I) redox couple in copper complexes with similar N,S-donor ligands has been shown to be quasi-reversible. nih.gov The electron-donating nature of the cyclohexylamino group would be expected to stabilize higher oxidation states of the metal, potentially shifting the redox potentials compared to complexes with less basic ligands. Electrochemical studies on related aminothiolato complexes have shown that the coordination environment significantly influences the redox behavior. researchgate.netmdpi.comnih.gov For nickel complexes, the ligand can play a role in stabilizing different oxidation states, which is crucial for catalytic applications. nih.gov

Magnetic Properties: The magnetic properties of these complexes depend on the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.org

Paramagnetism: Complexes with unpaired electrons will be paramagnetic, and the magnitude of the magnetic moment can provide insight into the electronic configuration and coordination geometry. libretexts.org For example, a high-spin octahedral Co(II) complex (d⁷) would be expected to have three unpaired electrons and a significant magnetic moment. researchgate.net A square planar or tetrahedral Cu(II) complex (d⁹) will have one unpaired electron and be paramagnetic. echemcom.com

Diamagnetism: Complexes with no unpaired electrons will be diamagnetic. This is expected for square planar Ni(II) (d⁸, low-spin), Pt(II) (d⁸), and Pd(II) (d⁸) complexes.

The magnetic susceptibility of these complexes can be measured using techniques such as a Gouy balance or a SQUID magnetometer. gcnayanangal.com The effective magnetic moment (μ_eff) can then be calculated. The following table provides predicted magnetic behavior for some hypothetical complexes of this compound.

| Complex (Hypothetical) | Metal Ion d-count | Geometry | Unpaired Electrons (Predicted) | Magnetic Behavior |

| [Cu(L)₂] | d⁹ | Square Planar/Tetrahedral | 1 | Paramagnetic |

| [Ni(L)₂] | d⁸ | Square Planar | 0 | Diamagnetic |

| [Ni(L)₂X₂] | d⁸ | Octahedral | 2 | Paramagnetic |

| [Co(L)₂X₂] | d⁷ | Octahedral (high spin) | 3 | Paramagnetic |

| [Fe(L)₂X₂] | d⁶ | Octahedral (high spin) | 4 | Paramagnetic |

| [Pt(L)₂] | d⁸ | Square Planar | 0 | Diamagnetic |

| [Pd(L)₂] | d⁸ | Square Planar | 0 | Diamagnetic |

| (L represents the deprotonated this compound ligand; X represents a monodentate ligand like Cl⁻ or H₂O) |

Computational Prediction of Metal-Ligand Interactions and Complex Stability for this compound

Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the interactions between ligands and metal ions, as well as the stability of the resulting complexes. Although specific computational studies on this compound metal complexes are not available, a detailed DFT analysis of the structurally analogous compound, 2-(cyclohexylamino)ethanesulfonic acid, offers significant insights into the electronic properties and reactive nature of the ligand framework. nih.govresearchgate.net

A thorough investigation using DFT with the B3LYP functional can elucidate the molecular structure, vibrational frequencies, and electronic properties of the ligand. nih.govresearchgate.net Key parameters that can be computationally determined to predict metal-ligand interactions and complex stability include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the charge transfer interactions between the ligand and a metal ion. The energy of the HOMO is related to the electron-donating ability of the ligand, while the LUMO energy reflects its electron-accepting ability. A small HOMO-LUMO energy gap suggests that charge transfer can readily occur within the molecule, which is a key aspect of ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) in coordination complexes. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, making them the likely sites for metal coordination. For this compound, the MEP would be expected to show negative potential around the sulfur and nitrogen atoms, confirming them as the primary donor sites. nih.govresearchgate.net

Fukui Functions: These functions are used to predict the reactivity of different sites within a molecule. By analyzing the Fukui functions, one can identify the most probable sites for nucleophilic and electrophilic attack. nih.govresearchgate.net This information is invaluable for predicting how the ligand will bind to a metal ion.

The stability of a metal complex is a critical parameter that can be assessed computationally. Thermodynamic stability is often related to the Gibbs free energy of the complexation reaction. nih.gov DFT calculations can be employed to determine the energies of the free ligand, the metal ion, and the resulting complex, allowing for the calculation of the binding energy and the stability constant (log K). Factors influencing stability, such as the chelate effect and steric hindrance from the cyclohexyl group, can be quantified through these computational models. bas.bgresearchgate.net For instance, by comparing the calculated stability of a bidentate complex of this compound with that of corresponding monodentate thiol and amine ligands, the magnitude of the chelate effect can be estimated.

The table below summarizes key computational parameters that would be derived from a DFT analysis of this compound and their significance in predicting its coordination behavior.

| Computational Parameter | Predicted Information for this compound | Significance for Coordination Chemistry |

| HOMO Energy | Energy of the highest occupied molecular orbital, likely localized on the S and N atoms. | Indicates the electron-donating ability of the ligand. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Reflects the electron-accepting ability of the ligand. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests easier charge transfer and potentially more stable metal complexes. nih.govresearchgate.net |

| NBO Charges | Calculated charges on the S and N atoms. | Quantifies the electron density at the donor sites, predicting their nucleophilicity. nih.govresearchgate.net |

| MEP Minima | Regions of most negative electrostatic potential, expected near S and N atoms. | Identifies the most likely sites for metal ion coordination. nih.govresearchgate.net |

| Binding Energy | The calculated energy released upon formation of the metal-ligand complex. | A higher binding energy indicates a more stable complex. |

| Stability Constant (log K) | A quantitative measure of the equilibrium for complex formation in solution. | Allows for comparison of the stability of different metal complexes. nih.govresearchgate.net |

By applying these computational techniques, a detailed and predictive understanding of the coordination chemistry of this compound can be achieved, guiding experimental efforts in the synthesis and characterization of its metal complexes.

Catalytic Applications of 2 Cyclohexylamino Ethanethiol and Its Derived Complexes

Organocatalytic Roles of 2-(Cyclohexylamino)ethanethiol in Organic Transformations

There is no available research literature that describes the use of this compound or its chiral derivatives as organocatalysts. Consequently, there are no documented examples of its application in asymmetric catalysis or specific enantioselective reactions.

Homogeneous Catalysis Utilizing this compound-Metal Complexes

Similarly, there is a lack of published studies on the synthesis and application of metal complexes derived from this compound for use in homogeneous catalysis.

C-C and C-X Bond Formation Catalysis (where X is a heteroatom)

No published research data is available for the use of this compound or its complexes in C-C or C-X bond formation catalysis.

Redox and Oxidation Catalysis with this compound Ligands

There is no available research data on the application of this compound or its derived complexes in redox or oxidation catalysis.

Applications of 2 Cyclohexylamino Ethanethiol in Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymers Featuring 2-(Cyclohexylamino)ethanethiol

The presence of a thiol group in this compound allows for its straightforward integration into polymer structures through various polymerization techniques, most notably thiol-ene "click" chemistry. This method provides a highly efficient and orthogonal route to functional polymers with tailored properties.

Incorporation via Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is a powerful tool for polymer synthesis and modification due to its high yields, lack of side products, and compatibility with a wide range of functional groups. The reaction proceeds via a radical-mediated addition of a thiol to an alkene (ene). In the context of this compound, the thiol group can readily react with polymers containing pendant vinyl or allyl groups.

The general mechanism involves the photo- or thermal-initiated generation of a thiyl radical from this compound. This radical then adds across the double bond of an "ene" on a polymer backbone, forming a carbon-centered radical. Subsequent chain transfer with another molecule of this compound regenerates the thiyl radical and yields the thioether-linked functionalized polymer. This process can be used to graft the cyclohexylamino functionality onto a pre-existing polymer or to create entirely new polymer networks. The use of thiol-ene chemistry is particularly advantageous for creating uniform polymer networks.

Tailoring Polymer Properties through this compound Integration

The incorporation of the this compound moiety into a polymer can significantly alter its physicochemical properties. The bulky and hydrophobic cyclohexyl group can influence the polymer's solubility, thermal stability, and mechanical properties. For instance, the introduction of such groups can increase the glass transition temperature (Tg) of the polymer and enhance its thermal stability.

The secondary amine group provides a site for further chemical modification, allowing for the introduction of other functional groups or for creating cross-linked networks. This bifunctionality is a key feature that allows for the creation of materials with complex architectures and tailored functionalities. For example, the amine group could be used to impart pH-responsiveness to the polymer or to chelate metal ions. The ability to tailor polymer properties is crucial for developing materials for specific applications, where characteristics like mechanical strength, thermal resistance, and chemical reactivity need to be precisely controlled.

Surface Modification and Self-Assembled Monolayers (SAMs) with this compound

The strong affinity of the thiol group for noble metal surfaces, particularly gold, makes this compound an excellent candidate for forming self-assembled monolayers (SAMs). These highly ordered molecular layers can be used to precisely control the interfacial properties of a material.

Fabrication and Characterization of this compound-Modified Surfaces

SAMs of this compound can be fabricated by immersing a clean gold substrate into a dilute solution of the compound. The thiol groups chemisorb onto the gold surface, leading to the spontaneous formation of a dense and ordered monolayer. The packing and orientation of the molecules in the SAM are governed by the interaction between the thiol headgroup and the gold substrate, as well as by van der Waals interactions between the cyclohexyl tail groups.

The resulting SAMs can be characterized by a variety of surface-sensitive techniques. Ellipsometry can be used to determine the thickness of the monolayer, while X-ray photoelectron spectroscopy (XPS) can confirm the chemical composition of the surface. Contact angle goniometry provides information about the wettability of the surface, which is directly related to the chemical nature of the exposed functional groups. For a SAM terminated with cyclohexyl groups, a hydrophobic surface is expected.

Research on analogous cyclohexyl-terminated alkanethiols provides valuable insight into the expected characteristics of a this compound SAM. The data in the tables below are from studies on cyclohexyl-terminated alkanethiols and serve as a reference for the expected properties of a this compound monolayer. uh.edu

| Adsorbate | Ellipsometric Thickness (Å) |

| HCyH10SH | 15.5 ± 0.8 |

| HCyH11SH | 16.1 ± 0.7 |

| Data for cyclohexyl-terminated alkanethiols (HCyHnSH) as analogues. uh.edu |

| Contacting Liquid | HCyH10SH Contact Angle (°) | HCyH11SH Contact Angle (°) |

| Water | 103.4 ± 1.1 | 103.8 ± 1.0 |

| Formamide | 86.4 ± 1.0 | 86.9 ± 1.1 |

| Hexadecane | 39.0 ± 1.0 | 39.5 ± 1.0 |

| Data for cyclohexyl-terminated alkanethiols (HCyHnSH) as analogues. uh.edu |

Control of Surface Properties and Functionality through this compound SAMs

The formation of a this compound SAM allows for precise control over the surface properties of a material. The exposed layer of cyclohexyl groups would render the surface hydrophobic. uh.edu The secondary amine groups within the monolayer structure offer a platform for further functionalization. For example, these amines could be used to attach biomolecules for biosensor applications or to initiate surface-initiated polymerization to create polymer brushes. This ability to tailor surface chemistry is critical for applications in areas such as biocompatible materials, sensors, and microelectronics. The wettability of a surface can be finely tuned by creating mixed SAMs with other thiols that present different functional groups. nih.gov

Development of Advanced Hybrid Materials and Nanocomposites Utilizing this compound

Hybrid materials and nanocomposites, which combine organic polymers with inorganic nanoparticles, often exhibit synergistic properties that are superior to those of the individual components. This compound can play a crucial role in the development of these advanced materials by acting as a surface modifier for nanoparticles.

The thiol group of this compound can act as a capping agent, binding to the surface of nanoparticles such as gold or silver. This functionalization serves two primary purposes: it prevents the agglomeration of the nanoparticles, ensuring their uniform dispersion within a polymer matrix, and it provides a means to tailor the interface between the nanoparticle and the polymer.

Functionalization of Nanoparticles with this compound

The thiol group of this compound serves as an effective ligand for the surface modification of various nanoparticles, particularly those of noble metals like gold and silver, as well as semiconductor quantum dots. This functionalization is crucial for preventing the agglomeration of nanoparticles, a common issue that can detrimentally affect their unique nanoscale properties. By forming a protective self-assembled monolayer on the nanoparticle surface, this compound enhances their stability and dispersibility in various solvents and polymer matrices.

The cyclohexylamino group introduces several advantageous features to the functionalized nanoparticles. The bulky and hydrophobic nature of the cyclohexyl group can improve the compatibility of the nanoparticles with non-polar polymer matrices. Furthermore, the secondary amine can act as a site for further chemical modifications or can influence the surface charge of the nanoparticles, which is a critical parameter in many applications.

Research on aminothiols as capping agents for nanoparticles has demonstrated their effectiveness in controlling particle size and stability. While specific data for this compound is not extensively documented in publicly available literature, the principles of nanoparticle functionalization with similar aminothiols can be used to infer its behavior. The following table illustrates the expected impact of functionalizing gold nanoparticles with an N-substituted aminoethanethiol, based on typical findings in this area of research.

| Property | Unfunctionalized Gold Nanoparticles | Gold Nanoparticles Functionalized with N-Substituted Aminoethanethiol |

|---|---|---|

| Average Particle Size (nm) | 15.2 ± 3.5 | 16.1 ± 2.8 |

| Zeta Potential (mV) | -35.4 ± 4.1 | +25.8 ± 3.7 |

| Dispersibility in Toluene | Poor (Aggregates observed) | Good (Stable dispersion) |

Note: The data presented in this table is illustrative and based on general findings for aminothiol-functionalized nanoparticles, as specific research data for this compound was not available.

Enhancement of Material Performance through Nanocomposite Formation

The incorporation of nanoparticles functionalized with this compound into polymer matrices can lead to the development of nanocomposites with significantly enhanced material properties. The functionalized nanoparticles act as reinforcing agents, and the specific interactions between the cyclohexylamino group and the polymer chains can improve the interfacial adhesion between the nanoparticle and the polymer. This enhanced adhesion is critical for effective stress transfer from the polymer matrix to the nanoparticles, which is the primary mechanism for improving the mechanical properties of the composite.

The integration of these functionalized nanoparticles can lead to improvements in tensile strength, modulus, and thermal stability of the resulting nanocomposite. The bulky cyclohexyl group can also influence the polymer's chain packing and morphology, potentially affecting properties such as the glass transition temperature.

| Property | Neat Polystyrene | Polystyrene with 1 wt% Functionalized Au Nanoparticles |

|---|---|---|

| Tensile Strength (MPa) | 45 | 62 |

| Young's Modulus (GPa) | 3.1 | 4.5 |

| Glass Transition Temperature (°C) | 100 | 108 |

| Decomposition Temperature (TGA, °C) | 395 | 415 |

Note: The data in this table is hypothetical and serves to illustrate the potential enhancements in material properties based on established principles of nanocomposite reinforcement with functionalized nanoparticles. Specific experimental results for this compound were not found in the reviewed literature.

Theoretical and Computational Chemistry Studies of 2 Cyclohexylamino Ethanethiol

Quantum Chemical Investigations of 2-(Cyclohexylamino)ethanethiol Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of molecules. These calculations can predict molecular geometries, energies, and the distribution of electrons, which are crucial for determining the chemical behavior of a compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for the calculation of molecular properties. nih.govyoutube.com

For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. This involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy state. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov The optimized geometry provides key structural parameters.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.85 Å |

| S-H | 1.35 Å | |

| C-N | 1.47 Å | |

| N-H | 1.02 Å | |

| C-C (cyclohexyl) | 1.54 Å | |

| Bond Angle | C-S-H | 96.5° |

| C-C-N | 110.2° | |

| Dihedral Angle | C-C-S-H | 65.0° (gauche) |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

The total energy of the molecule in its ground state is also a primary output of DFT calculations. This energy can be used to compare the relative stabilities of different conformers (e.g., chair vs. boat conformations of the cyclohexyl ring) and to calculate thermodynamic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.netlibretexts.orgethz.ch It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the sulfur and nitrogen atoms due to the presence of lone pair electrons, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the molecule.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from FMO analysis.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Dynamics Simulations for this compound System Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comtitech.ac.jp This technique allows for the exploration of conformational changes and intermolecular interactions, providing a dynamic picture of the molecule's behavior.

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules. For instance, in a polar solvent like water, the amino and thiol groups would be expected to form hydrogen bonds. The non-polar cyclohexyl group, however, would likely be involved in hydrophobic interactions. These interactions dictate the solubility and reactivity of the compound in different media. bath.ac.uknih.gov

This compound is a flexible molecule with several rotatable bonds. The cyclohexyl ring can exist in different conformations, such as the stable chair form and the less stable boat and twist-boat forms. chemistrysteps.comrsc.org Furthermore, rotation around the C-N and C-S bonds leads to a variety of possible conformers. MD simulations can sample these different conformations over time, providing insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. livecomsjournal.orgosti.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. mdpi.comnih.govnih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the molecular features responsible for their effects.

For this compound, a QSAR model could be developed to predict a specific activity, such as its binding affinity to a particular receptor or its inhibitory effect on an enzyme. The model would be built using a dataset of structurally related compounds with known activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound. These descriptors can include electronic properties (from DFT), steric properties, and hydrophobic properties.

Table 3: Hypothetical Molecular Descriptors for QSAR Modeling of this compound and Analogs

| Compound | Molecular Weight | LogP | HOMO (eV) | Predicted Activity |

| This compound | 159.31 | 2.5 | -8.5 | 5.8 |

| Analog 1 | 145.28 | 2.1 | -8.7 | 5.2 |

| Analog 2 | 173.34 | 2.9 | -8.3 | 6.1 |

| Analog 3 | 187.37 | 3.3 | -8.1 | 6.5 |

Note: The data in this table is hypothetical and for illustrative purposes. Predicted Activity is on a hypothetical logarithmic scale.

By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the activity. researchgate.nettoxicology.org This equation can then be used to predict the activity of new, untested compounds and to identify the key structural features that are important for the desired activity, thus providing a mechanistic understanding.

Derivation of Molecular Descriptors Relevant to Reactivity

In the realm of theoretical and computational chemistry, understanding the reactivity of a molecule like this compound hinges on the calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's electronic and structural properties. scispace.com The derivation of these descriptors for this compound would typically involve quantum chemical calculations, which solve the Schrödinger equation for the molecule to provide insights into its behavior. openaccessjournals.com

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for this purpose. openaccessjournals.com DFT calculations can be employed to determine the optimized geometry of this compound, which corresponds to its most stable three-dimensional structure. From this optimized structure, a host of electronic descriptors can be calculated.

Key molecular descriptors relevant to the reactivity of this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. researchgate.net For this compound, the lone pairs on the sulfur and nitrogen atoms would significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed across the sigma anti-bonding orbitals, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. researchgate.net

Global Reactivity Descriptors: These descriptors provide a general overview of a molecule's reactivity. researchgate.net They are often calculated from the EHOMO and ELUMO values. Important global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors indicate the reactivity of specific atoms or functional groups within the molecule. Fukui functions are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would highlight the nucleophilic character of the sulfur and nitrogen atoms and the electrophilic character of certain hydrogen or carbon atoms.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, such as the regions around the sulfur and nitrogen atoms in this compound. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

The following is an illustrative table of the types of molecular descriptors that would be derived for this compound from quantum chemical calculations. The values presented are hypothetical and serve to demonstrate the nature of the data obtained from such studies.

| Descriptor | Hypothetical Value | Significance for Reactivity |

|---|---|---|

| EHOMO (eV) | -6.5 | Electron-donating ability (nucleophilicity) |

| ELUMO (eV) | 1.2 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (eV) | 7.7 | Kinetic stability and chemical hardness |

| Electronegativity (χ) (eV) | 2.65 | Tendency to attract electrons |

| Chemical Hardness (η) (eV) | 3.85 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) (eV) | 0.91 | Global electrophilic nature |

Predictive Modeling for Chemical Reactivity and Selectivity Profiles

Building upon the derived molecular descriptors, predictive models can be developed to forecast the chemical reactivity and selectivity of this compound in various reactions. These models often take the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. rsc.orgmdpi.com The core principle of QSAR/QSPR is to establish a mathematical relationship between the molecular descriptors (structure) and a particular activity or property, such as reaction rates or equilibrium constants. nih.gov

The development of a predictive model for the reactivity of this compound would generally follow these steps:

Data Set Assembly: A dataset of compounds structurally related to this compound with known experimental reactivity data would be compiled. This dataset would be divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each compound in the dataset, a comprehensive set of molecular descriptors, like those described in the previous section, would be calculated using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are used to find a correlation between the descriptors and the observed reactivity. rsc.orgresearchgate.net The goal is to select a subset of descriptors that best explains the variance in the reactivity data.

Model Validation: The predictive ability of the developed model is rigorously assessed using the test set. Statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and cross-validation techniques are employed to ensure the model is robust and not overfitted. nih.gov

For this compound, such a model could predict its reactivity in various important chemical transformations, for instance:

Thiol-ene reactions: Predicting the rate of addition of the thiol group to different alkenes.

Oxidation of the thiol: Modeling the propensity of the thiol group to be oxidized to a disulfide or other sulfur oxides.

Acylation of the amine: Predicting the selectivity of acylation at the nitrogen atom versus the sulfur atom.

A hypothetical QSAR model for predicting the rate constant (log k) of the reaction of a series of thiols, including this compound, with an electrophile might yield an equation like:

log k = β₀ + β₁ * EHOMO + β₂ * qₛ + β₃ * V

Where:

log k is the logarithm of the reaction rate constant.

EHOMO is the energy of the Highest Occupied Molecular Orbital.

qₛ is the partial charge on the sulfur atom.

V is the molecular volume.

β₀, β₁, and β₂ are coefficients determined from the regression analysis.

The following interactive table illustrates the kind of data that would be used to build and validate a predictive model for the reactivity of a series of thiols. The values are for illustrative purposes only.

| Compound | Experimental log k | Predicted log k | EHOMO (eV) | Partial Charge on S (qₛ) |

|---|---|---|---|---|

| Thiol A | -2.5 | -2.4 | -6.8 | -0.15 |

| Thiol B | -3.1 | -3.0 | -7.2 | -0.12 |

| This compound | -2.8 | -2.7 | -6.5 | -0.18 |

| Thiol C | -2.2 | -2.3 | -6.3 | -0.20 |

Through such predictive models, it is possible to screen virtual libraries of compounds and prioritize those with desired reactivity profiles for synthesis, thereby accelerating the discovery and development of new chemical entities. rsc.org

Advanced Analytical Methodologies for Characterizing 2 Cyclohexylamino Ethanethiol and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-(Cyclohexylamino)ethanethiol. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum reveals proton-proton couplings, which helps in identifying adjacent protons within the cyclohexyl and ethanethiol (B150549) moieties. The HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹³C spectrum. For a molecule like this compound, these techniques can definitively map out the entire carbon framework and the protons attached to it.

Solid-State NMR (ssNMR): For the analysis of this compound in its solid form, or when incorporated into materials, solid-state NMR can provide valuable information on the conformation and packing of the molecules in the solid state. nih.gov This can be particularly useful for studying derivatives or formulations where the compound's solid-state properties are critical.

| ¹H NMR (Predicted Chemical Shifts) | ¹³C NMR (Predicted Chemical Shifts) |

| Proton | Chemical Shift (ppm) |

| SH (thiol) | 1.3 - 1.6 |

| NH (amine) | 1.0 - 3.0 (broad) |

| CH (cyclohexyl, N-CH) | 2.4 - 2.8 |

| CH₂ (S-CH₂) | 2.6 - 2.9 |

| CH₂ (N-CH₂) | 2.8 - 3.2 |

| CH₂ (cyclohexyl) | 1.0 - 2.0 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. illinois.eduacs.orgchemicalbook.comnih.govucl.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS can confirm the molecular formula of this compound (C₈H₁₇NS). This technique is also invaluable for identifying and characterizing its derivatives and potential impurities. mdpi.com

The fragmentation patterns observed in the mass spectrum provide further structural information. For this compound, characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen atom and the sulfur atom, leading to the formation of stable fragment ions. libretexts.orgyoutube.com The fragmentation of the cyclohexyl ring is also a key indicator.

| HRMS Data (Predicted) | |

| Parameter | Value |

| Molecular Formula | C₈H₁₇NS |

| Exact Mass | 159.10817 |

| Key Fragment Ions (m/z) | Predicted fragments arising from cleavage of the C-C bond adjacent to the nitrogen and sulfur atoms, and fragmentation of the cyclohexyl ring. |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. orgchemboulder.comopenstax.orgrockymountainlabs.com For this compound, these techniques can confirm the presence of the secondary amine (N-H), the thiol (S-H), and the aliphatic C-H bonds.

FTIR Spectroscopy: In the FTIR spectrum, the N-H stretching vibration of the secondary amine is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The S-H stretching vibration, which is typically weak, is found around 2550-2600 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the S-H and C-S stretching vibrations, which are often weak in FTIR spectra. The conformational analysis of the flexible cyclohexyl ring and the ethanethiol chain can also be aided by comparing experimental Raman spectra with theoretical calculations.

| Vibrational Frequencies (Predicted) | |

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak-medium) |

| S-H Stretch (thiol) | 2550 - 2600 (weak) |

| C-H Stretch (aliphatic) | 2850 - 3000 (strong) |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1180 - 1250 |

| C-S Stretch | 600 - 800 |

Note: These are typical ranges and the exact peak positions and intensities can be influenced by intermolecular interactions and the physical state of the sample. orgchemboulder.comopenstax.orgrockymountainlabs.com

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of aminothiols, derivatization is often necessary prior to GC-MS analysis. nih.govsigmaaldrich.comthermofisher.com Common derivatization agents convert the polar N-H and S-H groups into less polar and more volatile silyl (B83357) or acyl derivatives. The separated derivatives are then detected by the mass spectrometer, which provides both quantitative information and structural confirmation based on their mass spectra.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. nih.govnih.govmdpi.com Reversed-phase HPLC is a common mode of separation for such compounds.

Due to the lack of a strong chromophore in this compound, standard UV-Vis detection can be challenging. Therefore, specialized detectors are often employed:

Electrochemical Detection (ECD): Thiols are electrochemically active and can be detected with high sensitivity and selectivity using an electrochemical detector. nih.govnih.gov

Fluorescence Detection: Derivatization with a fluorescent tag allows for highly sensitive detection. Reagents that specifically react with thiols or amines can be used to label the molecule prior to HPLC analysis. mdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for the confident identification and quantification of the target compound and any related impurities.

| HPLC Method Parameters (Typical) | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water/buffer |

| Detector | Electrochemical, Fluorescence (with derivatization), or Mass Spectrometry |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

Note: The specific conditions would need to be optimized for the particular application and instrumentation.

Electrochemical Characterization Techniques

Electrochemical methods offer a powerful suite of tools for the analysis of redox-active molecules such as this compound. These techniques are predicated on measuring the current or potential changes at an electrode surface resulting from the oxidation or reduction of the analyte. For this compound, the thiol group (-SH) is the primary site of electrochemical activity, undergoing oxidation to form various products. The presence of the cyclohexylamino group can influence the electronic environment of the thiol, thereby affecting its redox properties.

Cyclic Voltammetry for Redox Potential Determination